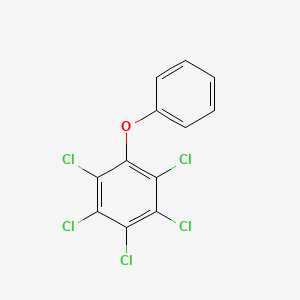
2,3,4,5,6-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are known for their environmental persistence and potential toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of chlorinated diphenyl ethers often employs similar chlorination techniques but on a larger scale. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of chlorine atoms, producing less chlorinated diphenyl ethers.
Substitution: Halogen atoms can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less chlorinated diphenyl ethers .
Applications De Recherche Scientifique
2,3,4,5,6-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Research on its bioaccumulation and toxicological effects helps understand the environmental impact of PCDEs.
Medicine: Studies on its potential endocrine-disrupting properties contribute to the field of toxicology.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can disrupt endocrine functions and lead to toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Uniqueness
2,3,4,5,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other PCDEs, it may exhibit different levels of toxicity and environmental persistence .
Propriétés
Numéro CAS |
42279-29-8 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
JDWOFUWJURZFFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



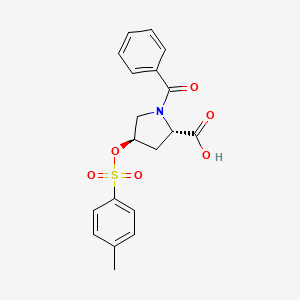
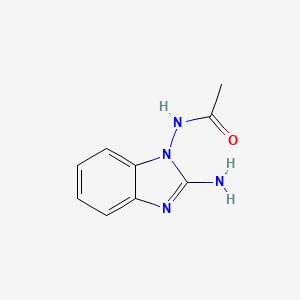
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
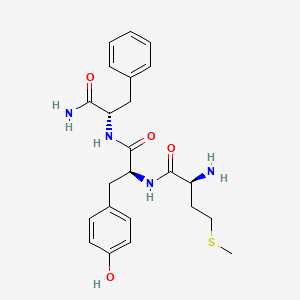
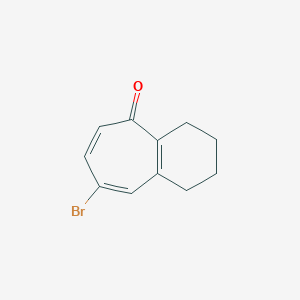
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)


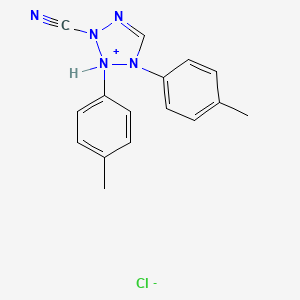

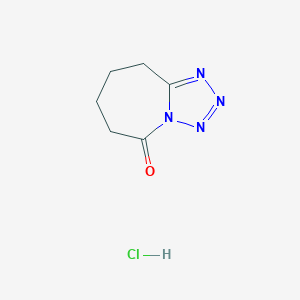
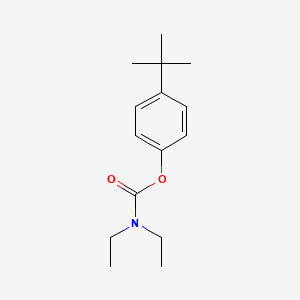
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
